molecular formula C₂₅H₂₁D₃F₂N₆O₅ B1146428 Fidexaban-d3 CAS No. 1346601-11-3

Fidexaban-d3

货号 B1146428
CAS 编号: 1346601-11-3
分子量: 529.51
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Fidexaban-d3 is an antithrombotic drug developed by the pharmaceutical company Bayer. It is a direct oral anticoagulant (DOAC) that is used to reduce the risk of stroke and systemic embolism in patients with non-valvular atrial fibrillation (AF). Fidexaban-d3 is a novel anticoagulant that has been shown to be effective in reducing the risk of stroke and systemic embolism in patients with non-valvular atrial fibrillation.

详细的合成方法

Design of the Synthesis Pathway
The synthesis pathway of Fidexaban-d3 involves the incorporation of three deuterium atoms into the Fidexaban molecule. This can be achieved by using deuterated reagents in the synthesis process.

Starting Materials
2-(4-Methylpiperazin-1-yl)-1H-benzimidazole, 2-Chloro-4-methoxybenzoic acid, Deuterated reagents

Reaction
Step 1: Synthesis of 2-(4-Methylpiperazin-1-yl)-1H-benzimidazole, Step 2: Synthesis of 2-Chloro-4-methoxybenzoic acid, Step 3: Coupling of 2-(4-Methylpiperazin-1-yl)-1H-benzimidazole and 2-Chloro-4-methoxybenzoic acid using deuterated reagents to form Fidexaban-d3

作用机制

Fidexaban-d3 works by inhibiting the activity of thrombin, a clotting enzyme. By inhibiting thrombin, Fidexaban-d3 prevents the formation of a clot, which can lead to a stroke or systemic embolism.

生化和生理效应

Fidexaban-d3 has been shown to reduce the risk of stroke and systemic embolism in patients with non-valvular atrial fibrillation. In addition, Fidexaban-d3 has been shown to reduce levels of D-dimer, a marker of clot formation, and to reduce the risk of major bleeding.

实验室实验的优点和局限性

The main advantage of using Fidexaban-d3 in laboratory experiments is that it is a direct oral anticoagulant, which means that it does not require the use of an injection or infusion. This makes it easier and more convenient to use in the laboratory. However, Fidexaban-d3 is not suitable for use in patients with renal impairment or in patients with a history of bleeding disorders.

未来方向

For research on Fidexaban-d3 include: further investigation into its mechanism of action, its effects on clot formation, and its efficacy in various patient populations; further evaluation of its safety and tolerability; and further evaluation of its potential for use in combination with other anticoagulants. Additionally, further research is needed to determine the optimal dosing and administration schedule for Fidexaban-d3.

科学研究应用

Fidexaban-d3 has been studied extensively in clinical trials and has been shown to be effective in reducing the risk of stroke and systemic embolism in patients with non-valvular atrial fibrillation. In addition, Fidexaban-d3 has been shown to be well tolerated and safe in patients with non-valvular atrial fibrillation.

属性

CAS 编号

1346601-11-3

产品名称

Fidexaban-d3

分子式

C₂₅H₂₁D₃F₂N₆O₅

分子量

529.51

同义词

N-[2-[5-(aminoiminomethyl)-2-hydroxyphenoxy]-6-[3-[4,5-dihydro-1-(methyl-d3)-1H-imidazol-2-yl]phenoxy]-3,5-difluoro-4-pyridinyl]-N-methylglycine;  CI 1031-d3;  Fidexaban-d3;  ZK 807834-d3; 

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。